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molecular formula C10H14O3 B067197 4-(Dimethoxymethyl)benzyl alcohol CAS No. 183057-64-9

4-(Dimethoxymethyl)benzyl alcohol

Cat. No. B067197
M. Wt: 182.22 g/mol
InChI Key: QUWDMLYTJRQRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06111084

Procedure details

To a suspension of 4-carboxybenzaldehyde (7.51 g, 50 mmol) in dry MeOH (40 ml) was added 8 ml (65 mmol) of 2,2-dimethoxypropane and a catalytic amount of p-TsOH.H2O (190 mg, 1 mmol). The suspension cleared, then a colorless precipitate appeared (5 ml of dry MEOH added) and the thick suspension was stirred over night, before 100 mg of NaHCO5 were added and the mixture was concentrated in vacuo. The residue was tho roughly dried at high vacuum, dissolved in dry THF (50 ml) and added dropwise to an ice cooled slurry of LiAlH4 (1.71 g, 45 mmol) in 40 ml of dry THF. After the addition was complete (30 min), the cooling bath was removed and stirring was continued for 5 h, before the reaction mixture was treated with 1N HCl till Al-salts have precipitated (pH 9-10). The organic layer was decanted and the remaining salts were washed several times with Et2O, then treated with H2O/1N HCl and extracted several times with Et2O. All organic layers were combined, washed with brine, dried over MgSO4 and concentrated in vacuo. The crude product was chromatographed (500 g silica gel +0.5% Et3N, Hex/Et2O 2:3) to afford after crystallization from Hex/Et2O 5.66 g 31.1 mmol, 62%) of a colorless, fluffy powder (m.p. 43.5-45° C.). 1H NMR (400 MHz, CDCl3) d 7.44 (d, J=8.1, 2 H), 7.36 (d, J=m8.1, 2 H), 5.39 (s, 1 H), 4.69 (d, J=5.9, 2 H), 3.32 (s, 6 H), 1.92 (t, J=5.9, 1 H); 13C NMR (100 MHz, CDCl3) d 141.10, 137.31, 126.89, 126.73, 102.86, 64.91, 52.61; HRMS calcd for C10H14O3Na =(M+Na)+ 205.0841, found 205.0847.
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
190 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NaHCO5
Quantity
100 mg
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.71 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.66 g
Type
reactant
Reaction Step Six
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10]C(C=O)=[CH:6][CH:5]=1)(O)=[O:2].[CH3:12][O:13][C:14]([O:17][CH3:18])([CH3:16])C.CC1C=CC(S(O)(=O)=O)=CC=1.O.[H-].[H-].[H-].[H-].[Li+].[Al+3].CCOCC>CO.C1COCC1>[CH3:18][O:17][CH:14]([O:13][CH3:12])[C:16]1[CH:10]=[CH:11][C:4]([CH2:1][OH:2])=[CH:5][CH:6]=1 |f:2.3,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
7.51 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
COC(C)(C)OC
Step Three
Name
Quantity
190 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Step Four
Name
NaHCO5
Quantity
100 mg
Type
reactant
Smiles
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.71 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
5.66 g
Type
reactant
Smiles
CCOCC
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(5 ml of dry MEOH added)
ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was tho roughly dried at high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dry THF (50 ml)
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
ADDITION
Type
ADDITION
Details
was treated with 1N HCl till Al-salts
CUSTOM
Type
CUSTOM
Details
have precipitated (pH 9-10)
CUSTOM
Type
CUSTOM
Details
The organic layer was decanted
WASH
Type
WASH
Details
the remaining salts were washed several times with Et2O
ADDITION
Type
ADDITION
Details
treated with H2O/1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted several times with Et2O
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed (500 g silica gel +0.5% Et3N, Hex/Et2O 2:3)
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COC(C1=CC=C(C=C1)CO)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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